molecular formula C12H19BClFN2O2 B1408214 (5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid hydrochloride CAS No. 1704065-33-7

(5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid hydrochloride

Cat. No. B1408214
CAS RN: 1704065-33-7
M. Wt: 288.55 g/mol
InChI Key: YRVYEMMQURIWLQ-UHFFFAOYSA-N
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Description

5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid hydrochloride, also known as 5-F-MPHBA, is a novel synthetic compound with a wide range of potential applications in scientific research. It has been used in various fields such as organic synthesis, medicinal chemistry, and drug discovery. In addition, it is a useful intermediate for the synthesis of other compounds.

Scientific Research Applications

Mechanism of Action

Target of Action

Boronic acids are generally known for their role in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, the compound interacts with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction, which is a key biochemical pathway in organic synthesis . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in the construction of complex organic molecules .

Pharmacokinetics

Boronic acids are generally known for their stability, mild and functional group tolerant reaction conditions, and environmental benignity , which could potentially impact their bioavailability.

Result of Action

The result of the compound’s action is the formation of carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is fundamental in the construction of complex organic molecules, contributing to the synthesis of various organic compounds .

Action Environment

The action of (5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid hydrochloride, like other boronic acids, is influenced by the reaction conditions. The Suzuki–Miyaura cross-coupling reaction, for instance, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by the reaction environment.

properties

IUPAC Name

[5-fluoro-2-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BFN2O2.ClH/c1-15-4-6-16(7-5-15)9-10-2-3-11(14)8-12(10)13(17)18;/h2-3,8,17-18H,4-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRVYEMMQURIWLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)F)CN2CCN(CC2)C)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19BClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Fluoro-2-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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